molecular formula C9H9BrN2S B1483600 4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole CAS No. 2090965-07-2

4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole

Cat. No.: B1483600
CAS No.: 2090965-07-2
M. Wt: 257.15 g/mol
InChI Key: XCWZDZJORUGKEY-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

Thiophene-based compounds can be synthesized using various methods. For instance, one study discussed the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C .


Physical and Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Antimicrobial Applications

Compounds derived from pyrazole structures, including those related to 4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole, have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives synthesized from similar structures have shown significant antimicrobial activities against pathogenic yeast (Candida albicans) and moulds (Aspergillus), suggesting the potential of these compounds in developing new therapeutic agents for fungal infections (Farag et al., 2008). Moreover, hybrid compounds combining aurones, pyrazole, and thiophene scaffolds demonstrated promising activity against various fungal and bacterial strains, indicating the structural diversity and bioactivity potential of these molecules (Ashok et al., 2016).

Anticancer Applications

The structural features of pyrazole derivatives, including those akin to this compound, have been exploited in the development of anticancer agents. Certain derivatives have demonstrated promising activities against hepatocellular carcinoma cell lines (HepG2), showcasing the potential of these compounds in cancer therapy (Gomha et al., 2016). Furthermore, the synthesis of new derivatives targeting diverse tumor cell lines has highlighted the versatility of these compounds in addressing various types of cancer, with some exhibiting significant activity without cytotoxic effects on normal human cell lines (Srour et al., 2018).

Chemical Synthesis Applications

Beyond bioactivity, derivatives of this compound play a crucial role in chemical synthesis, serving as intermediates or catalysts in various reactions. The synthesis of bulky pyrazole-based ligands, for instance, has been reported for their utilization in stabilizing metal complexes used as pre-catalysts in cross-coupling reactions, demonstrating the compound's versatility in synthetic chemistry applications (Ocansey et al., 2018).

Mechanism of Action

The mechanism of action of thiophene-based compounds can vary depending on their specific structure and the biological target. They have been reported to possess a wide range of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

The future directions in the research of thiophene-based compounds could involve the synthesis and characterization of novel thiophene moieties with wider therapeutic activity . This is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Biochemical Analysis

Biochemical Properties

4-(bromomethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been reported to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can modulate kinase activity, thereby affecting downstream signaling pathways . Additionally, the compound may bind to other biomolecules, such as receptors and transporters, altering their conformation and function.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In some cell types, the compound has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism . For example, it may activate or inhibit specific signaling cascades, resulting in altered cellular responses such as proliferation, differentiation, or apoptosis. The compound’s impact on cellular metabolism can also affect energy production and biosynthetic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with target biomolecules, such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, the compound may influence gene expression by modulating transcription factors or other regulatory proteins, thereby altering the expression of specific genes involved in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies may result in cumulative effects on cellular processes, such as altered gene expression or metabolic changes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of signaling pathways or metabolic processes . At higher doses, it may cause toxic or adverse effects, such as cellular damage or disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound may undergo biotransformation through processes such as oxidation, reduction, or conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound may interact with transporters or binding proteins that facilitate its uptake and distribution to specific cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing the overall cellular response.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with target biomolecules and its overall biological effects.

Properties

IUPAC Name

4-(bromomethyl)-1-methyl-3-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2S/c1-12-6-7(5-10)9(11-12)8-3-2-4-13-8/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWZDZJORUGKEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CS2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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